molecular formula C10H8F5NO2 B2447877 2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 1980040-18-3

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No.: B2447877
CAS No.: 1980040-18-3
M. Wt: 269.171
InChI Key: DXFVVIDWRULHGC-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H8F5NO2 It is characterized by the presence of difluoro, methoxy, methyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with appropriate reagents to introduce the methoxy, methyl, and trifluoromethyl groups. One common method involves the use of N-methoxy-N-methylamine and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the benzamide core .

Scientific Research Applications

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-N-methoxy-N-methylbenzamide: Similar in structure but lacks the trifluoromethyl group.

    2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.

    Methyl 2,6-difluorobenzoate: Another related compound used in synthetic chemistry.

Uniqueness

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-16(18-2)9(17)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFVVIDWRULHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1F)C(F)(F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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